molecular formula C16H34BaO2 B3121677 Barium(2+);2-ethylhexan-1-olate CAS No. 29170-99-8

Barium(2+);2-ethylhexan-1-olate

Cat. No.: B3121677
CAS No.: 29170-99-8
M. Wt: 395.8 g/mol
InChI Key: DXVDYXIHQRRWSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Barium(2+);2-ethylhexan-1-olate can be synthesized through the reaction of barium hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions to ensure complete reaction. The general reaction is as follows:

Ba(OH)2+2C8H16O2Ba(C8H16O2)2+2H2O\text{Ba(OH)}_2 + 2 \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Ba(C}_8\text{H}_{16}\text{O}_2)_2 + 2 \text{H}_2\text{O} Ba(OH)2​+2C8​H16​O2​→Ba(C8​H16​O2​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the electrochemical dissolution of barium metal in the presence of 2-ethylhexanoic acid. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2-ethylhexan-1-olate undergoes various chemical reactions, including:

    Oxidation: It can react with oxidizing agents to form barium oxide and other by-products.

    Substitution: It can participate in substitution reactions where the 2-ethylhexanoate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Solvents: Organic solvents like toluene or xylene are commonly used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include barium oxide, barium carbonate, and various substituted barium compounds .

Scientific Research Applications

Barium(2+);2-ethylhexan-1-olate is used in a variety of scientific research applications, including:

    Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in the formation of complex organic molecules.

    Material Science: It is used in the preparation of barium-containing materials for electronic and optical applications.

Comparison with Similar Compounds

Similar Compounds

    Barium acetate: Another barium salt used in similar applications but with different solubility and reactivity properties.

    Barium chloride: Commonly used in laboratory settings but lacks the organic solubility of barium(2+);2-ethylhexan-1-olate.

Uniqueness

This compound is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

barium(2+);2-ethylhexan-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDYXIHQRRWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34BaO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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